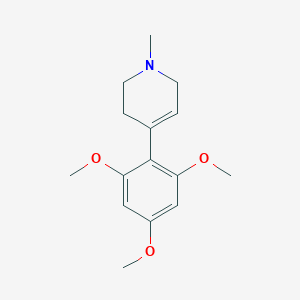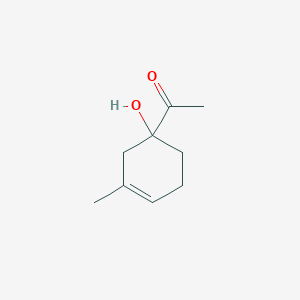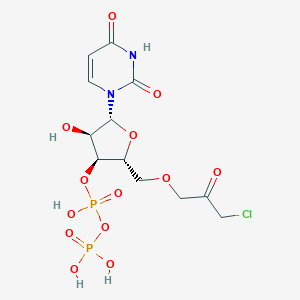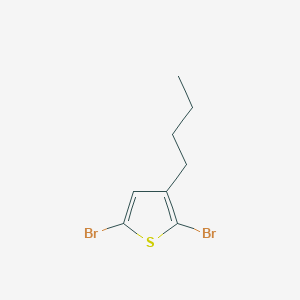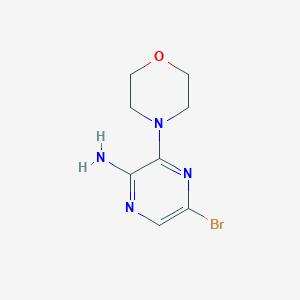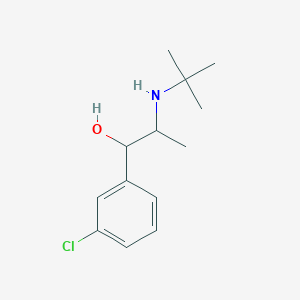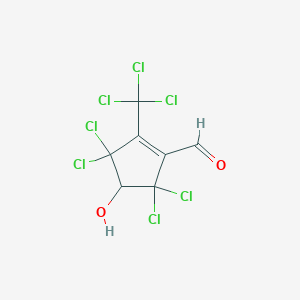
(+)-4-Hydroxy-3,3,5,5-tetrachloro-2-(trichloromethyl)-1-cyclopentene-1-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-4-Hydroxy-3,3,5,5-tetrachloro-2-(trichloromethyl)-1-cyclopentene-1-carboxaldehyde is a chemical compound that belongs to the family of chlorinated cyclopentenones. It is commonly known as tetrachloro-1,4-benzoquinone cyclopentene adduct or TCBC. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A study by Kurbanova et al. (2019) describes the synthesis of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, which was achieved through a three-component condensation process involving benzaldehyde, ethyl acetoacetate, and malononitrile, in the presence of trichloroacetic acid.
Chemical Reactions and Compounds Formation
- Kametani et al. (1971) detailed the treatment of 3-hydroxy-N-methylphenethylamine with various aldehydes, including benzaldehyde, resulting in the formation of several compounds including 1-aryl- and 1-spirocyloalkano-1,2,3,4-tetrahydro-2-methylisoquinolines (Kametani et al., 1971).
Maillard Reaction Products
- Hofmann (1998) identified colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and primary and secondary amino acids, such as l-alanine and l-proline, leading to the formation of new compounds (Hofmann, 1998).
Antibacterial and Cytotoxic Properties
- Perry et al. (1991) reported that 4-Hydroxy-2-cyclopentenone, structurally related to the compound , showed antibacterial activity against several bacteria and cytotoxicity to murine leukemia cells (Perry et al., 1991).
Anticancer and Antiviral Effects
- Wnuk et al. (1997) studied the effects of 5'-carboxaldehydes and oximes synthesized from adenosine and sugar-modified analogues, noting their potent anticancer and antiviral effects (Wnuk et al., 1997).
Intermediate in Organic Synthesis
- Rigby et al. (2003) discussed the use of 3-Hydroxy-1-cyclohexene-1-carboxaldehyde as an intermediate in various organic synthesis processes (Rigby et al., 2003).
Synthesis of Triazoles
- Ivanova et al. (2006) developed a method for synthesizing 4,5-disubstituted 3-hydroxymethyl-1.2.4-triazoles, starting from 3-mercapto-1,2,4-triazoles, which are related to the synthesis processes involving similar chemical structures (Ivanova et al., 2006).
Azide Reactions
- Becher et al. (1992) studied the reactions of 5-Chloro-1-methylpyrazole-4-carboxaldehydes with sodium azide, leading to the formation of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles, which highlights the versatility of similar chemical structures in reaction processes (Becher et al., 1992).
Eigenschaften
| 122006-32-0 | |
Molekularformel |
C7H3Cl7O2 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
3,3,5,5-tetrachloro-4-hydroxy-2-(trichloromethyl)cyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H3Cl7O2/c8-5(9)2(1-15)3(7(12,13)14)6(10,11)4(5)16/h1,4,16H |
InChI-Schlüssel |
DXCKXLJBDSYGTI-UHFFFAOYSA-N |
SMILES |
C(=O)C1=C(C(C(C1(Cl)Cl)O)(Cl)Cl)C(Cl)(Cl)Cl |
Kanonische SMILES |
C(=O)C1=C(C(C(C1(Cl)Cl)O)(Cl)Cl)C(Cl)(Cl)Cl |
Synonyme |
KS 504e KS-504e |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





